
2-(4-Isopropyl-2-nitrophenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isopropyl-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C11H13NO5 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with an isopropyl group and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-2-nitrophenoxy)acetic acid typically involves the nitration of 4-isopropylphenol followed by etherification with chloroacetic acid. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for etherification. The process can be summarized as follows:
Nitration: 4-Isopropylphenol is treated with a nitrating mixture (concentrated nitric acid and sulfuric acid) to introduce the nitro group at the ortho position.
Etherification: The resulting 4-isopropyl-2-nitrophenol is then reacted with chloroacetic acid in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and etherification processes, as well as advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-Isopropyl-2-nitrophenoxy)acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles (e.g., amines, alcohols), often in the presence of a base.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Major Products
Reduction: 2-(4-Isopropyl-2-aminophenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Esterification: Esters of this compound.
科学研究应用
2-(4-Isopropyl-2-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Isopropyl-2-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the phenoxyacetic acid moiety can mimic natural substrates in enzymatic reactions.
相似化合物的比较
2-(4-Isopropyl-2-nitrophenoxy)acetic acid can be compared with other phenoxyacetic acid derivatives, such as:
2-Nitrophenoxyacetic acid: Lacks the isopropyl group, which may affect its reactivity and biological activity.
4-Isopropylphenoxyacetic acid: Lacks the nitro group, which may reduce its potential for certain chemical reactions and biological activities.
2-(4-Isopropyl-2-aminophenoxy)acetic acid: The reduced form of this compound, which may have different biological activities due to the presence of the amino group.
The uniqueness of this compound lies in the combination of the isopropyl and nitro groups, which confer specific chemical and biological properties that are not present in other similar compounds.
属性
分子式 |
C11H13NO5 |
|---|---|
分子量 |
239.22 g/mol |
IUPAC 名称 |
2-(2-nitro-4-propan-2-ylphenoxy)acetic acid |
InChI |
InChI=1S/C11H13NO5/c1-7(2)8-3-4-10(17-6-11(13)14)9(5-8)12(15)16/h3-5,7H,6H2,1-2H3,(H,13,14) |
InChI 键 |
REMOYOFKHQQHBR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007381.png)
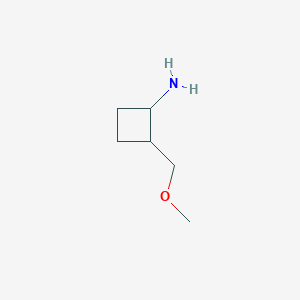


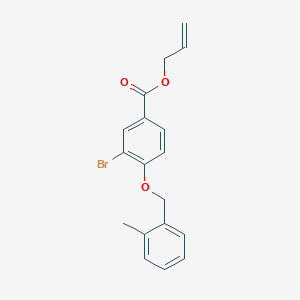
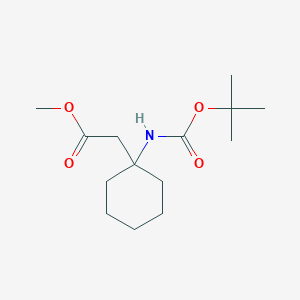
![2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide](/img/structure/B13007416.png)

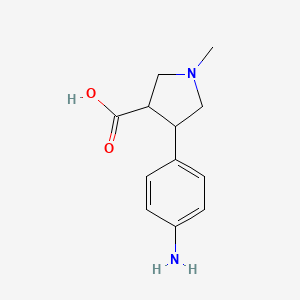
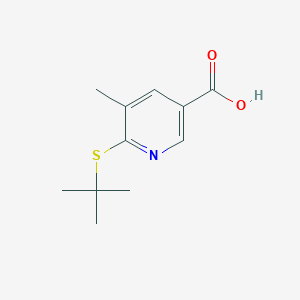

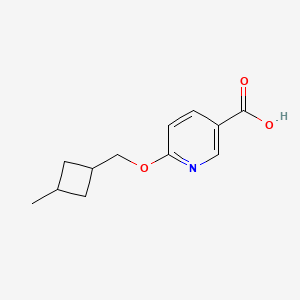
![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)

